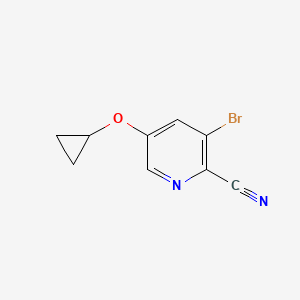
3-Bromo-5-cyclopropoxypicolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-cyclopropoxypicolinonitrile is an organic compound with the molecular formula C9H7BrN2O It is a derivative of picolinonitrile, featuring a bromine atom at the 3-position and a cyclopropoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-cyclopropoxypicolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with picolinonitrile as the starting material.
Bromination: The bromination of picolinonitrile at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclopropoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-cyclopropoxypicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions may involve the use of bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-cyclopropoxypicolinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyclopropoxypicolinonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopropoxy group contribute to its reactivity and binding affinity with target molecules. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoropicolinonitrile: This compound has a fluorine atom instead of a cyclopropoxy group at the 5-position.
3-Bromo-5-nitropicolinonitrile: This compound features a nitro group at the 5-position.
3-Bromo-5-chloropicolinonitrile: This compound has a chlorine atom at the 5-position.
Uniqueness
3-Bromo-5-cyclopropoxypicolinonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-bromo-5-cyclopropyloxypyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7BrN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |
InChI Key |
XTMQKJNIWRDQQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


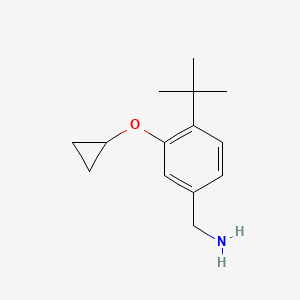
![2-iodo-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}benzamide](/img/structure/B14805847.png)
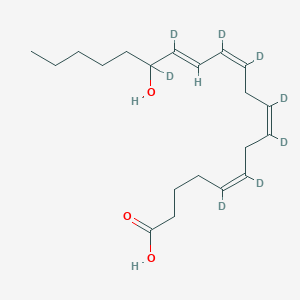
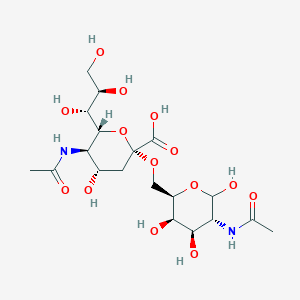

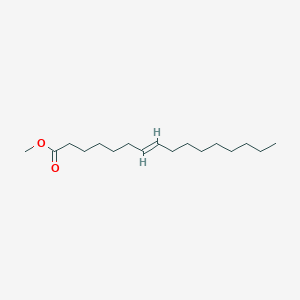
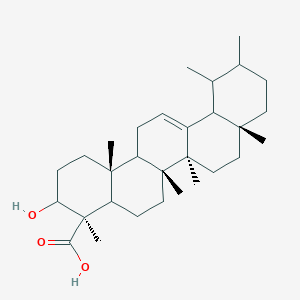
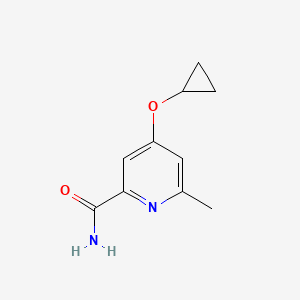
![N,N'-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide](/img/structure/B14805875.png)
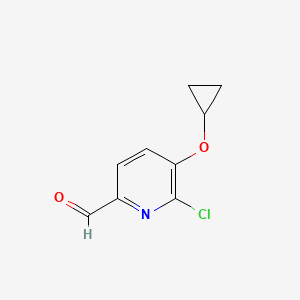
![Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]-](/img/structure/B14805885.png)
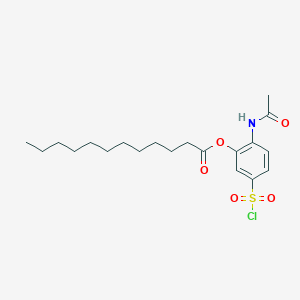
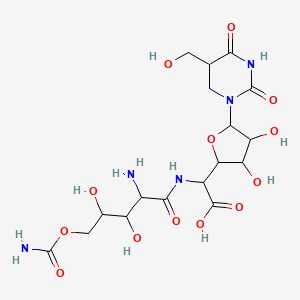
![(2E)-N-[(3,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14805918.png)
